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Compound of Interest

Compound Name: Dihexyverine

Cat. No.: B1210039 Get Quote

Abstract: This document provides an in-depth technical overview of the pharmacological

properties of Dihexyverine hydrochloride (CAS RN: 5588-25-0), a synthetic antimuscarinic and

spasmolytic agent. It details the compound's dual mechanism of action, encompassing both

muscarinic receptor antagonism and direct calcium channel blockade. The guide summarizes

available pharmacodynamic, pharmacokinetic, and toxicological data and presents detailed

experimental protocols for the in vitro characterization of such a compound. This whitepaper is

intended for researchers, scientists, and professionals in the field of drug development seeking

a comprehensive understanding of Dihexyverine hydrochloride's pharmacological profile.

Introduction and Chemical Identity
Dihexyverine hydrochloride is an antispasmodic agent with effects similar to atropine.[1][2] It is

a tertiary amine antimuscarinic that has been used for the symptomatic treatment of spasms in

the gastrointestinal tract. Marketed in France under the trade name Spasmodex, its primary

indications include irritable bowel syndrome (IBS), postoperative intestinal spasms, and biliary

tract dyskinesia.[3][4] The core structure consists of a bicyclohexyl group linked to a piperidine

moiety through an ester bond, with the hydrochloride salt form enhancing its solubility.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1210039?utm_src=pdf-interest
https://www.benchchem.com/product/b1210039?utm_src=pdf-body
https://www.benchchem.com/product/b1210039?utm_src=pdf-body
https://www.benchchem.com/product/b1210039?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets/BID/Product-Guides/076-01.03_M3_RAP_LC06923402.pdf
https://pubmed.ncbi.nlm.nih.gov/2884340/
https://www.merckmillipore.com/MY/en/product/Receptor-Binding-Assays,MM_NF-C7747
https://pubmed.ncbi.nlm.nih.gov/25738989/
https://www.merckmillipore.com/MY/en/product/Receptor-Binding-Assays,MM_NF-C7747
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name

2-piperidin-1-ylethyl 1-

cyclohexylcyclohexane-1-

carboxylate;hydrochloride

[3]

CAS Number 5588-25-0 [1][3][5]

Molecular Formula C₂₀H₃₆ClNO₂ [3]

Molecular Weight 357.96 g/mol [1][3]

Structure
Achiral, with a rigid

bicyclohexyl backbone.
[3]

LogP 5.29 [3]

Synonyms

Spasmodex, Diverine, Seclin,

Olimplex, Neospasmina, JL-

1078

[5][6]

Pharmacodynamics
The primary pharmacodynamic effect of Dihexyverine hydrochloride is the relaxation of

smooth muscle tissue. This is achieved through a dual mechanism of action that targets two

distinct pathways involved in muscle contraction.[3][7]

Mechanism of Action
Dihexyverine hydrochloride's principal mechanism is the competitive antagonism of

muscarinic acetylcholine receptors (M1-M5).[3][8] By blocking these G-protein coupled

receptors on smooth muscle cells, it inhibits acetylcholine-mediated contractile signals.[8] This

anticholinergic activity is the primary source of its spasmolytic effects.[8]

In addition to its antimuscarinic properties, Dihexyverine hydrochloride also functions as a

direct L-type calcium channel blocker.[3][7] This action impedes the influx of extracellular

calcium ions into the smooth muscle cell, a critical step for the initiation and maintenance of

muscle contraction.[3][8] The combination of receptor antagonism and ion channel blockade

results in a potent spasmolytic effect.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.merckmillipore.com/MY/en/product/Receptor-Binding-Assays,MM_NF-C7747
https://documents.thermofisher.com/TFS-Assets/BID/Product-Guides/076-01.03_M3_RAP_LC06923402.pdf
https://www.merckmillipore.com/MY/en/product/Receptor-Binding-Assays,MM_NF-C7747
https://pmc.ncbi.nlm.nih.gov/articles/PMC8509891/
https://www.merckmillipore.com/MY/en/product/Receptor-Binding-Assays,MM_NF-C7747
https://documents.thermofisher.com/TFS-Assets/BID/Product-Guides/076-01.03_M3_RAP_LC06923402.pdf
https://www.merckmillipore.com/MY/en/product/Receptor-Binding-Assays,MM_NF-C7747
https://www.merckmillipore.com/MY/en/product/Receptor-Binding-Assays,MM_NF-C7747
https://www.merckmillipore.com/MY/en/product/Receptor-Binding-Assays,MM_NF-C7747
https://pmc.ncbi.nlm.nih.gov/articles/PMC8509891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5384371/
https://www.benchchem.com/product/b1210039?utm_src=pdf-body
https://www.merckmillipore.com/MY/en/product/Receptor-Binding-Assays,MM_NF-C7747
https://pubmed.ncbi.nlm.nih.gov/22294363/
https://www.benchchem.com/product/b1210039?utm_src=pdf-body
https://www.merckmillipore.com/MY/en/product/Receptor-Binding-Assays,MM_NF-C7747
http://eprints.usm.my/42641/1/pBIO43.pdf
http://eprints.usm.my/42641/1/pBIO43.pdf
http://eprints.usm.my/42641/1/pBIO43.pdf
https://www.benchchem.com/product/b1210039?utm_src=pdf-body
https://www.merckmillipore.com/MY/en/product/Receptor-Binding-Assays,MM_NF-C7747
https://pubmed.ncbi.nlm.nih.gov/22294363/
https://www.merckmillipore.com/MY/en/product/Receptor-Binding-Assays,MM_NF-C7747
http://eprints.usm.my/42641/1/pBIO43.pdf
https://www.merckmillipore.com/MY/en/product/Receptor-Binding-Assays,MM_NF-C7747
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Smooth Muscle Cell

Muscarinic M3 Receptor

Gq Protein
activates

PLC
activates

PIP2

hydrolyzes

IP3

Sarcoplasmic
Reticulum

stimulates release
Ca²⁺

Intracellular Ca²⁺
Increase Muscle Contraction

L-Type Ca²⁺ ChannelExtracellular Ca²⁺Acetylcholine

Dihexyverine HCl
 Antagonizes

 Blocks

Click to download full resolution via product page

Caption: Dual mechanism of action of Dihexyverine hydrochloride.

Receptor Affinity and Potency
Quantitative data on the binding affinity (Ki) of Dihexyverine hydrochloride for specific

muscarinic receptor subtypes (M1-M5) or its potency (IC₅₀) for L-type calcium channels are not

readily available in published literature. Such data would typically be determined through

radioligand binding assays and functional studies, respectively.

Parameter Detail Source

Primary Target
Muscarinic Acetylcholine

Receptors (M1-M5)
[3]

Secondary Target L-type Calcium Channels [3]

Binding Affinity (Ki) Data not available N/A

Functional Potency (IC₅₀/EC₅₀) Data not available N/A
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Pharmacokinetics
Information on the pharmacokinetics of Dihexyverine hydrochloride is limited.[3] The available

data primarily describe its profile following intramuscular administration.

Parameter Value / Description Source

Absorption

Rapid systemic distribution

following intramuscular (IM)

administration. Oral

formulations (tablets/capsules)

also exist.

[3][7]

Onset of Action (IM) 10–15 minutes [3]

Duration of Effect 4–6 hours [3]

Cmax (Peak Concentration) Data not available N/A

Tmax (Time to Peak) Data not available N/A

Distribution

High lipid solubility (logP =

5.29) suggests good

membrane penetration.

[3]

Metabolism
Primarily hepatic via

glucuronidation.
[3]

Elimination
>70% eliminated via renal

excretion.
[3]

Half-life (t½) Data not available N/A

Clinical Efficacy and Therapeutic Use
Dihexyverine hydrochloride is clinically employed as a spasmolytic agent for various

gastrointestinal disorders.[7]

Irritable Bowel Syndrome (IBS): It is indicated for the symptomatic relief of abdominal pain

and spasm associated with IBS.[3]
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Other GI Spasms: It is also used for managing postoperative intestinal spasms and biliary

tract dyskinesia.[3]

Emerging Uses: Some studies suggest potential utility in treating urinary incontinence and

bronchospasm, though robust clinical evidence for these applications is lacking.[3]

A clinical trial from 1962 involving 105 patients demonstrated that a 10 mg intramuscular dose

resulted in reduced colic pain within 30 minutes for 95% of participants.[3] More recent, large-

scale, placebo-controlled clinical trial data is not widely available.

Safety and Toxicology
As an antimuscarinic agent, Dihexyverine hydrochloride shares contraindications with other

drugs in its class.

Contraindications: Use is contraindicated in patients with glaucoma, prostatic hyperplasia,

and severe ulcerative colitis.[3]

Adverse Effects: Potential side effects are typical of anticholinergic agents and may include

dry mouth, blurred vision, constipation, and urinary retention.

Toxicology: The acute toxicity has been determined in animal models.

Parameter Value Species Route

LD₅₀ 212 mg/kg Mouse Intraperitoneal (i.p.)

Experimental Methodologies
Characterizing the pharmacological profile of a compound like Dihexyverine hydrochloride

involves a suite of standard in vitro and in vivo assays. The following sections detail the typical

protocols used.

Muscarinic Receptor Binding Assay
This assay determines the affinity (Ki) of a test compound for muscarinic receptors through

competitive displacement of a radiolabeled ligand.
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Protocol:

Membrane Preparation: Homogenize tissue rich in muscarinic receptors (e.g., rat brain

cortex or cells expressing recombinant human muscarinic receptors) in an ice-cold buffer.

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspending

and re-centrifuging. The final pellet is resuspended in an assay buffer to a specific protein

concentration.[8]

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of

a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine), and varying

concentrations of the unlabeled test compound (Dihexyverine).[8]

Incubation: Incubate the plate at a controlled temperature (e.g., 21°C) for a sufficient period

(e.g., 90 minutes) to reach binding equilibrium.[8]

Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a

cell harvester. This separates the receptor-bound radioligand from the free radioligand in the

solution. Wash the filters with ice-cold buffer to remove any non-specifically bound

radioactivity.[8]

Quantification: After drying the filter plate, add a scintillation cocktail to each well and

measure the radioactivity using a scintillation counter.[8]

Data Analysis: Plot the percentage of radioligand binding against the log concentration of the

test compound to generate a competition curve. Calculate the IC₅₀ value (the concentration

of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the

inhibition constant (Ki) using the Cheng-Prusoff equation.[9]
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Caption: Workflow for a competitive muscarinic receptor binding assay.
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In Vitro Smooth Muscle Functional Assay
This assay measures the functional antagonism of a compound against agonist-induced

contractions in an isolated smooth muscle preparation.

Protocol:

Tissue Isolation: Humanely euthanize an animal (e.g., guinea pig) and isolate a section of

smooth muscle tissue, such as the ileum or bladder detrusor muscle.[10]

Mounting: Mount the tissue strip in an organ bath filled with a physiological salt solution (e.g.,

Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (95% O₂, 5%

CO₂). Attach one end of the tissue to a fixed point and the other to an isometric force

transducer to record contractions.[10]

Equilibration: Allow the tissue to equilibrate under a small amount of resting tension for

approximately 60 minutes.

Agonist Challenge: Generate a cumulative concentration-response curve by adding

increasing concentrations of a muscarinic agonist (e.g., carbachol) to the bath and recording

the resulting contractile force.[10]

Antagonist Incubation: Wash the tissue to remove the agonist. Then, add a fixed

concentration of Dihexyverine hydrochloride to the bath and allow it to incubate with the

tissue for a set period (e.g., 30 minutes).

Second Agonist Challenge: In the continued presence of Dihexyverine, repeat the

cumulative concentration-response curve for the agonist.

Data Analysis: Compare the agonist concentration-response curves in the absence and

presence of Dihexyverine. A competitive antagonist will cause a rightward shift in the curve.

The magnitude of this shift can be used to calculate the pA₂ value, a measure of the

antagonist's potency.
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Caption: Workflow for an in vitro isolated smooth muscle functional assay.
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Conclusion
Dihexyverine hydrochloride is a potent antispasmodic agent whose therapeutic efficacy stems

from a dual pharmacological mechanism: antagonism of muscarinic acetylcholine receptors

and blockade of L-type calcium channels. This combination effectively reduces smooth muscle

contractility, providing symptomatic relief in hypermotility disorders of the gastrointestinal tract,

such as Irritable Bowel Syndrome. While its clinical use is established, particularly in certain

European markets, publicly available quantitative data regarding its receptor binding affinities

and detailed human pharmacokinetic parameters are scarce. The experimental protocols

detailed herein provide a standard framework for the further characterization of this and similar

compounds, which could help to more precisely define its therapeutic window and potential for

new indications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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